molecular formula C25H21ClN2O2 B7685876 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7685876
M. Wt: 416.9 g/mol
InChI Key: QSUXZVYEBPYHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as CDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDMB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have activity against a range of cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its activity against bacterial and viral infections, as well as its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of certain protein kinases. Additionally, 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to bind to the estrogen receptor, suggesting a potential role in hormone-related diseases.
Biochemical and Physiological Effects
4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in animal models.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for use in lab experiments, including its high purity and yield, as well as its diverse biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, including its potential use as a cancer therapy, anti-inflammatory agent, and anti-infective agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and derivatives of 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide may lead to compounds with improved activity and selectivity.

Synthesis Methods

The synthesis of 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps, including the reaction of 2,3-dimethylaniline with chloroacetyl chloride to produce 4-chloro-N-(2,3-dimethylphenyl)acetamide. This intermediate is then reacted with 2-hydroxy-3-formylquinoline to produce 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. The synthesis of 4-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.

properties

IUPAC Name

4-chloro-N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-16-6-5-9-23(17(16)2)28(25(30)18-10-12-21(26)13-11-18)15-20-14-19-7-3-4-8-22(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXZVYEBPYHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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